(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Description
This compound is a hybrid heterocyclic molecule featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The pyrazole is linked via a carbonyl bridge to an azetidine ring, which is further functionalized with a 4-methylbenzo[d]thiazol-2-yloxy moiety. The methoxy group likely influences electronic and steric properties, modulating solubility and reactivity .
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-5-4-6-13-14(10)18-17(25-13)24-11-7-21(8-11)16(22)12-9-20(2)19-15(12)23-3/h4-6,9,11H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURFGJSOIQYCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CN(N=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other heterocyclic compounds, it may influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Factors such as solubility, stability, and molecular weight can influence these properties. For instance, the presence of the methoxy group might enhance the compound’s solubility, potentially improving its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. For example, compounds containing a pyrazole ring have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by the pH of the environment, while its efficacy could be influenced by the presence of other molecules that compete for the same targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and functional group contributions.
Table 1: Key Structural and Functional Comparisons
*Estimated based on molecular formula.
Key Observations
Structural Complexity: The target compound’s azetidine ring is rare in similar derivatives, which typically employ five- or six-membered rings (e.g., thienothiophen in 7b ).
The 4-methylbenzo[d]thiazol-2-yloxy group may mimic bioisosteres of natural substrates, as seen in benzothiazol-containing antivirals .
Synthesis : Unlike phenyl-pyrazole derivatives synthesized via straightforward hydrazine reactions , the target compound likely requires multi-step coupling to integrate the azetidine and benzothiazol moieties, akin to methods in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
